

6-chloro-2-methylpyridazin-3(2H)-one CAS number 10071-38-2

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Compound of Interest

Compound Name: 6-chloro-2-methylpyridazin-3(2H)-one

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An In-depth Technical Guide to **6-chloro-2-methylpyridazin-3(2H)-one** (CAS 10071-38-2)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.^{[1][2]} This guide focuses on a key derivative, **6-chloro-2-methylpyridazin-3(2H)-one** (CAS No. 10071-38-2), a versatile synthetic intermediate. Its strategic importance lies primarily in its role as a foundational building block for a novel class of potent and selective histamine H₃ (H₃R) receptor inverse agonists, which are under investigation for the treatment of central nervous system disorders such as narcolepsy, and cognitive deficits.^{[3][4]} This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and critical applications in drug discovery, alongside essential safety and handling guidelines.

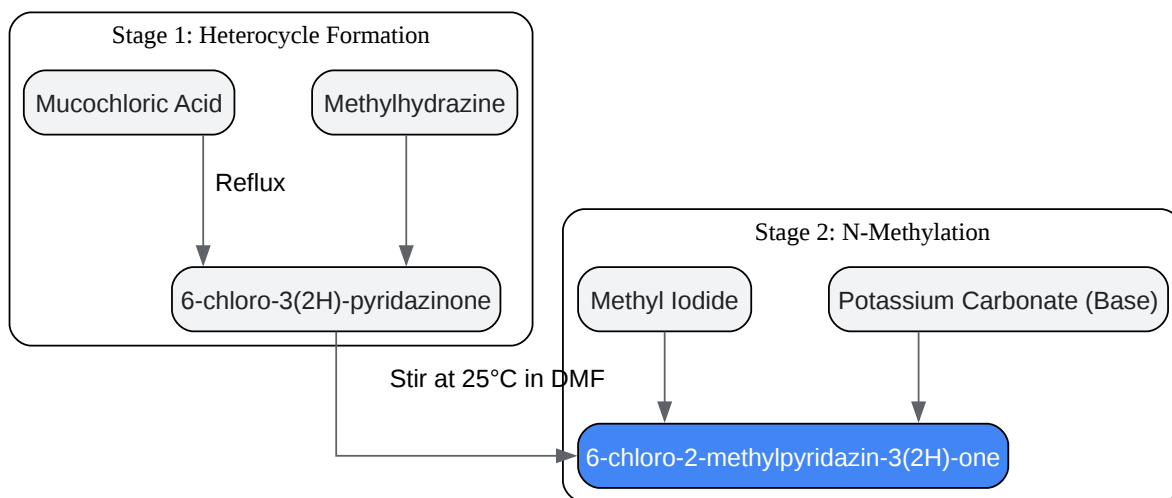
Physicochemical Properties

6-chloro-2-methylpyridazin-3(2H)-one is a stable, solid organic compound under standard conditions. Its key properties are summarized below, providing essential data for experimental design and process development.

Property	Value	Reference
CAS Number	10071-38-2	N/A
Molecular Formula	C ₅ H ₅ ClN ₂ O	[5]
Molecular Weight	144.56 g/mol	[5]
Appearance	Light cream to white solid	[6]
Melting Point	92-94 °C	[5]
Boiling Point	210.7 ± 23.0 °C (Predicted)	[5]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[5]
InChI Key	IMBNTYIRTCQBRJ-UHFFFAOYSA-N	[5]
Solubility	Soluble in organic solvents like DMF, Chloroform	[7]

Synthesis and Manufacturing

The synthesis of **6-chloro-2-methylpyridazin-3(2H)-one** is typically achieved in a two-stage process starting from readily available mucochloric acid. This involves the formation of the core pyridazinone ring followed by selective N-methylation.



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Caption: Overall synthetic workflow for **6-chloro-2-methylpyridazin-3(2H)-one**.

Stage 1: Synthesis of 6-chloropyridazin-3(2H)-one

The formation of the pyridazinone heterocycle is accomplished via the condensation of mucochloric acid with methylhydrazine. This reaction is a standard method for creating the 6-chloropyridazinone core.^[7]

Experimental Protocol:

- **Reaction Setup:** To a solution of mucochloric acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.
- **Cyclization:** Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature and pour it into ice water.

- Isolation: The resulting precipitate, 6-chloropyridazin-3(2H)-one, is collected by vacuum filtration, washed with cold water, and dried under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.

Stage 2: Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

The final product is obtained through the selective N-methylation of the pyridazinone ring. The use of a methylating agent in the presence of a mild base ensures high yield and purity.

Experimental Protocol:[\[7\]](#)

- Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazin-3(2H)-one (1.0 eq, e.g., 600 mg) in N,N-dimethylformamide (DMF).
- Addition of Reagents: Add potassium carbonate (2.0 eq, e.g., 1.2 g) followed by methyl iodide (2.0 eq, e.g., 1.2 g) to the solution.
- Reaction: Stir the resulting mixture at room temperature (25 °C) for 4 hours. The nitrogen at the 2-position is more nucleophilic, leading to the desired regioisomer.
- Quenching and Extraction: After the reaction is complete, add water to the flask and extract the product with ethyl acetate.
- Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Final Product: Purify the residue by column chromatography (silica gel) to yield **6-chloro-2-methylpyridazin-3(2H)-one** as a solid (typical yield: ~91%).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic and chromatographic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (CDCl_3 , 400 MHz): The proton NMR spectrum provides a clear signature of the molecule.^[7]
 - δ 7.19 (d, 1H): Doublet corresponding to the proton at the C4 position of the pyridazinone ring.
 - δ 6.92 (d, 1H): Doublet corresponding to the proton at the C5 position.
 - δ 3.76 (s, 3H): Singlet corresponding to the three protons of the N-methyl group.
- ^{13}C NMR (CDCl_3 , 100 MHz) (Predicted): Based on analyses of similar pyridazinone structures, the following chemical shifts are predicted.^{[8][9]}
 - δ ~160-162: Carbonyl carbon (C3).
 - δ ~145-148: C6 carbon, attached to chlorine.
 - δ ~130-135: C4 and C5 carbons (olefinic).
 - δ ~40-45: N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For related pyridazinone structures, characteristic absorption bands are observed.^[7]

- $\sim 1660\text{-}1670\text{ cm}^{-1}$: Strong absorption due to the C=O (amide) stretching vibration.
- $\sim 1600\text{ cm}^{-1}$: Absorption from the C=C stretching within the aromatic ring.
- $\sim 3050\text{-}3100\text{ cm}^{-1}$: C-H stretching of the aromatic protons.
- $\sim 2950\text{ cm}^{-1}$: C-H stretching of the methyl group.

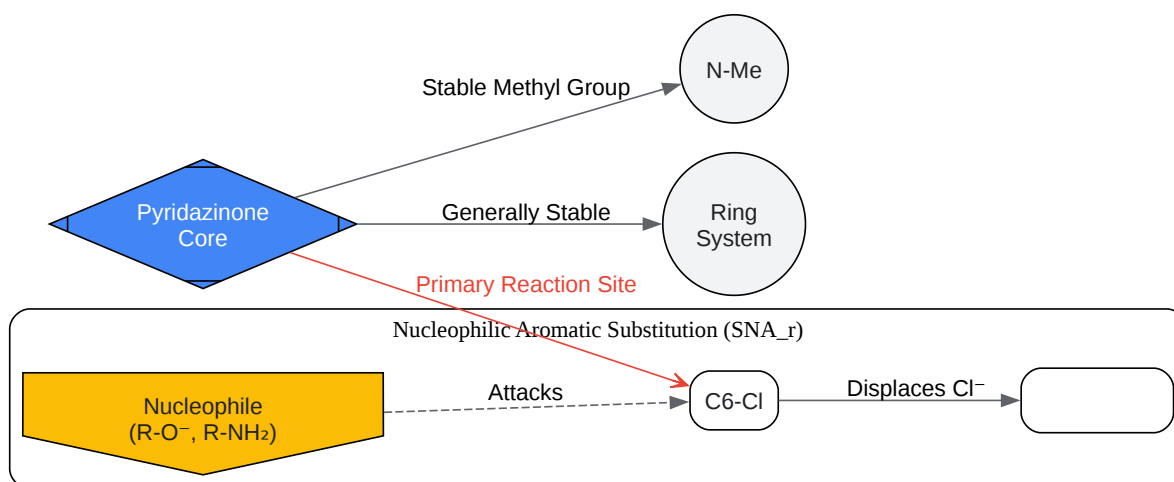
High-Performance Liquid Chromatography (HPLC)

Purity analysis and reaction monitoring are routinely performed using reverse-phase HPLC. A typical method can be adapted from protocols used for similar heterocyclic compounds.^{[10][11]}

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid for improved peak shape).
- Detection: UV at 254 nm or 270 nm.

Chemical Reactivity and Synthetic Applications

The utility of **6-chloro-2-methylpyridazin-3(2H)-one** as a synthetic intermediate stems from the reactivity of the chlorine atom at the C6 position. This site is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.



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Caption: Key reactivity sites of **6-chloro-2-methylpyridazin-3(2H)-one**.

Application in Histamine H₃ Receptor Inverse Agonist Synthesis

A prominent application is the synthesis of H₃R inverse agonists.[3][12][13] In a typical synthetic sequence, the chlorine atom is displaced by an oxygen or nitrogen nucleophile, which serves as a linker to another part of the final drug molecule. For example, reaction with a substituted phenol (Ar-OH) under basic conditions (e.g., using K₂CO₃ or Cs₂CO₃) yields an ether linkage, forming the core structure of potent drug candidates like Irdabisant (CEP-26401). [4] This specific transformation highlights the compound's value in constructing the complex architectures required for high-affinity receptor binding.

Biological Significance

While **6-chloro-2-methylpyridazin-3(2H)-one** is primarily an intermediate with limited intrinsic biological activity, the pyridazinone scaffold it provides is of high pharmacological importance. Derivatives synthesized from this core have demonstrated potent and selective inverse agonist activity at the histamine H₃ receptor.[3][13] The H₃R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the brain. By blocking this receptor, inverse agonists enhance histaminergic tone, leading to pro-cognitive and wake-promoting effects. This makes H₃R a promising target for treating conditions characterized by excessive sleepiness or cognitive impairment.[4][12]

Safety and Handling

Proper handling of **6-chloro-2-methylpyridazin-3(2H)-one** is crucial. The following information is based on data for structurally related compounds and general laboratory safety principles. A substance-specific Safety Data Sheet (SDS) should always be consulted.

GHS Hazard Classification (based on related compounds):

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- May cause an allergic skin reaction.[14]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.
 - Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

First Aid Measures:[6]

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

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References

- 1. researchgate.net [researchgate.net]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. keim.com [keim.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Separation of 3-chloro-6-hydrazino-pyridazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. tcichemicals.com [tcichemicals.com]
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